3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one
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Overview
Description
3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one is a compound that features a triazole ring attached to an oxolanone structure
Preparation Methods
The synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride under microwave irradiation. This reaction proceeds via the formation of N-guanidinosuccinimide, which then reacts with various amines to form the desired product . The reaction conditions typically involve microwave irradiation to enhance the reaction rate and yield.
Chemical Reactions Analysis
3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.
Mechanism of Action
The mechanism of action of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one can be compared to other similar compounds, such as:
3-amino-1H-1,2,4-triazole: This compound also features a triazole ring and is known for its use as an enzyme inhibitor and herbicide.
3-(1H-1,2,4-triazol-1-yl)phenol: This compound has a triazole ring attached to a phenol group and is used in various chemical syntheses. The uniqueness of this compound lies in its specific structure, which combines the triazole ring with an oxolanone moiety, providing distinct chemical and biological properties.
Biological Activity
3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one is a heterocyclic compound that combines the structural features of a 1,2,4-triazole with an oxolan-2-one moiety. The molecular formula of this compound is C7H10N4O2. The presence of the amino group at the 3-position of the triazole enhances its reactivity and potential biological interactions, making it a subject of interest in medicinal chemistry and agriculture.
Anticancer Properties
Research indicates that derivatives of 3-amino-1,2,4-triazole exhibit significant anticancer activity. A study evaluated various compounds containing the 3-amino-1,2,4-triazole scaffold against multiple cancer cell lines using the XTT assay. The results demonstrated that specific substitutions on the triazole ring could enhance anticancer efficacy. Notably, compounds with a 3-bromophenylamino moiety showed promising results across several tested cell lines, indicating potential for dual anticancer activity and antiangiogenic properties .
The biological mechanism by which 3-amino-1,2,4-triazole affects cellular processes involves modulation of oxidative stress and inflammatory pathways. A study on human differentiated adipocytes treated with 3-amino-1,2,4-triazole revealed that it increased hydrogen peroxide levels while impairing antioxidant defenses. This led to decreased expression of peroxisome proliferator-activated receptor gamma (PPARγ), contributing to inflammation and altered glucose and lipid metabolism .
Comparative Biological Activity
The unique combination of the triazole and oxolan functionalities provides distinct properties compared to other related compounds. The following table summarizes some key compounds and their biological activities:
Compound Name | Structure Features | Biological Activity | Uniqueness |
---|---|---|---|
3-Amino-1H-1,2,4-triazole | Basic triazole structure | Antifungal and herbicidal | Lacks oxolan moiety |
5-Amino-1H-1,2,4-triazole | Substituted at position 5 | Antifungal | Different substitution pattern |
This compound | Triazole with oxolan ring | Anticancer and anti-inflammatory | Unique combination enhancing efficacy |
Synthesis Pathways
Several synthetic routes have been developed for producing this compound. These methods often involve the reaction of suitable precursors under specific conditions to yield the desired compound efficiently. For instance, one method utilizes microwave irradiation to facilitate reactions involving nucleophilic amines with starting materials like succinic anhydride .
Case Study: Anticancer Activity
In a detailed investigation involving various derivatives of 3-amino-1,2,4-triazole, researchers synthesized a series of compounds and assessed their cytotoxic effects on cancer cell lines. The study found that certain derivatives exhibited IC50 values in the low micromolar range against human promyelocytic leukemia HL-60 cells. This suggests that modifications in the triazole structure can significantly influence biological activity .
Case Study: Metabolic Effects
Another study focused on the metabolic implications of 3-amino-1,2,4-triazole in adipocytes highlighted its role in oxidative stress and inflammation. The treatment with this compound resulted in altered metabolic pathways associated with insulin resistance and lipid metabolism disorders. This case underscores the compound's potential implications in metabolic diseases .
Properties
Molecular Formula |
C6H8N4O2 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-(3-amino-1,2,4-triazol-1-yl)oxolan-2-one |
InChI |
InChI=1S/C6H8N4O2/c7-6-8-3-10(9-6)4-1-2-12-5(4)11/h3-4H,1-2H2,(H2,7,9) |
InChI Key |
QWXFPLBBJNQTGX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1N2C=NC(=N2)N |
Origin of Product |
United States |
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